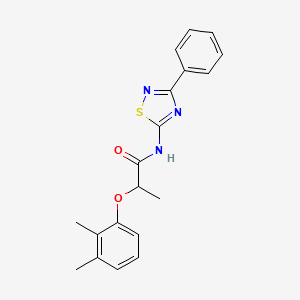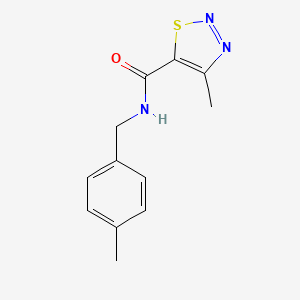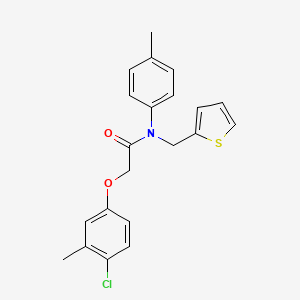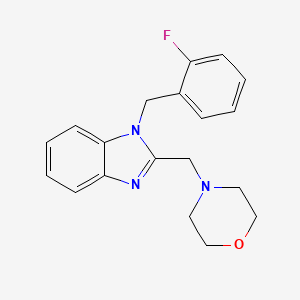
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group, a thiadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine) to form 2,3-dimethylphenyl bromide.
Nucleophilic substitution: The 2,3-dimethylphenyl bromide is then reacted with sodium phenoxide to form 2-(2,3-dimethylphenoxy)benzene.
Formation of the thiadiazole ring: The phenoxy intermediate is reacted with thiosemicarbazide and an oxidizing agent (e.g., hydrogen peroxide) to form the 1,2,4-thiadiazole ring.
Amidation: The final step involves the reaction of the thiadiazole intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and thiadiazole moieties.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and thiadiazole rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents targeting specific diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its chemical structure.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiadiazole ring may play a crucial role in binding to the target site, while the phenoxy and propanamide groups contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The propanamide group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12-8-7-11-16(13(12)2)24-14(3)18(23)21-19-20-17(22-25-19)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,20,21,22,23) |
InChI Key |
AJOVFXZKNCGAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NC(=NS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11368927.png)
![2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B11368934.png)
![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11368936.png)
![3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11368940.png)
![Ethyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11368948.png)
![N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11368959.png)
![6-(3-Methoxyphenyl)-2-pentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11368961.png)

![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide](/img/structure/B11368965.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide](/img/structure/B11368977.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11368983.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methylbenzamide](/img/structure/B11369000.png)
